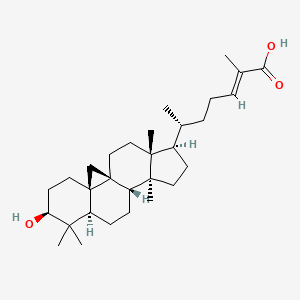

Mangiferolic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOTEDWAOHQLA-HCJSCJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Mangiferolic Acid

Botanical Sources of Mangiferolic Acid

Mangiferolic acid has been identified in several plant species, with a significant presence in the mango tree, Mangifera indica L. Its discovery extends to other plant genera as well, highlighting its distribution across different botanical families.

Prevalence in Mangifera indica L. (Mango) and its Varieties

Mangifera indica L., a member of the Anacardiaceae family, is a primary source of mangiferolic acid. invivochem.commedchemexpress.comphcogrev.com This compound, along with other triterpenoids, is found in various parts of the mango tree, including the stem bark and resin. iisc.ac.in The presence of mangiferolic acid is a characteristic marker for the resin of this plant. nih.gov

Research has shown that the composition of triterpenoids, including mangiferolic acid, can vary among different varieties of M. indica. For instance, a study on the "Sarikhas" variety from West Bengal, India, led to the isolation of mangiferolic acid. The chemical investigation of different mango cultivars underscores the diversity in phytochemical profiles within the same species.

Identification in Other Plant Genera

Beyond the well-documented presence in Mangifera indica, mangiferolic acid has been reported in other plant genera. These include:

Illicium dunnianum : A species of flowering plant in the family Illiciaceae, from which mangiferolic acid has been isolated. nih.govchemfaces.com

Abies holophylla : Also known as needle fir, this species from the Pinaceae family has been reported to contain mangiferolic acid. nih.gov

Protium baianus : A plant from the Burseraceae family, found to contain mangiferolic acid. phcogrev.com

Propolis as a Natural Reservoir of Mangiferolic Acid

Propolis, a resinous substance collected by honeybees from various plant sources, is another significant natural reservoir of mangiferolic acid. The chemical composition of propolis is highly dependent on the local flora, the bee species, and the geographic location.

Geographic and Entomological Variations in Propolis Triterpenoid (B12794562) Composition

The presence and concentration of mangiferolic acid in propolis exhibit considerable variation based on geography and the specific bee species. nih.gov

Indonesia : Propolis from the stingless bee Tetragonula sapiens in Southeast Sulawesi was found to be rich in cycloartane-type triterpenes, including mangiferolic acid. dntb.gov.uamdpi.commdpi.com However, the major compounds differed between propolis from South Konawe (mangiferolic acid and cycloartenol) and the Kendari district (ambonic, mangiferonic, and ambolic acids), suggesting variations in resin collection behavior or available plant sources. mdpi.com

Vietnam : Propolis samples from various stingless bee species, including Tetragonula and Lepidotrigona, contained mangiferolic acid, indicating Mangifera indica as a likely botanical source. nih.gov

Thailand : Propolis collected from Apis mellifera in the Phayao region was found to contain mangiferolic acid. thaiscience.info Similarly, propolis from the stingless bee Tetragonula laeviceps in the Bankha district also contained this compound. researchgate.net

Cameroon : A study of propolis from North-Western Cameroon identified mangiferolic acid among other triterpenes. chemfaces.com

Africa : Mangiferolic acid has been detected in tropical propolis of A. mellifera in Africa. mdpi.com

These findings highlight that while mangiferolic acid is a common constituent of tropical propolis, its abundance can differ, reflecting the regional plant biodiversity and the foraging preferences of different bee species. nih.gov

Correlation with Specific Plant Exudates (e.g., Mangifera indica resin)

The presence of mangiferolic acid in propolis is strongly correlated with the collection of resin from Mangifera indica. nih.gov Bees collect two main types of materials from mango trees to produce propolis: the bark resin and the fruit latex. nih.gov

Studies comparing the chemical profiles of propolis and M. indica resin have shown similar patterns, with mangiferolic acid being a key shared component. nih.govdntb.gov.ua The identification of a combination of cycloartane-type triterpenes, including mangiferolic, isomangiferolic, and ambolic acids, along with phenolic lipids in propolis samples, serves as a chemical marker for a Mangifera indica origin. nih.govnih.gov This correlation has been observed in propolis from various bee species, including Apis mellifera and stingless bees of the Meliponini tribe, across numerous tropical countries in Asia and South America. nih.govmdpi.com

The following table summarizes the occurrence of Mangiferolic acid in different propolis samples and their suggested botanical origin.

| Propolis Origin (Bee Species) | Location | Key Compounds Identified | Suggested Botanical Origin |

| Tetragonula sapiens | Southeast Sulawesi, Indonesia | Mangiferolic acid, Cycloartenol (B190886), Ambonic acid, Mangiferonic acid, Ambolic acid | Mangifera indica |

| Apis mellifera | Phayao, Thailand | Mangiferolic acid, Isomangiferolic acid, Ambolic acid, Anacardic acids | Mangifera indica |

| Tetragonula & Lepidotrigona | Vietnam | Mangiferolic acid, Isomangiferolic acid, Ambolic acid, Cardanols, Anacardic acids | Mangifera indica |

| Apis mellifera | North-Western Cameroon | Mangiferolic acid, Mangiferonic acid, Ambonic acid, Ambolic acid, IsoMangiferolic acid | Mangifera indica |

| Meliponula ferruginea | Africa | Mangiferolic acid, Anacardic acids, Alkylphenols/resorcinols | Mangifera indica |

Isolation and Purification Methodologies for Mangiferolic Acid

Extraction Techniques from Natural Matrices

The initial step in isolating mangiferolic acid involves its extraction from the raw natural source material. The choice of extraction technique and solvent is critical and depends on the polarity of the target compound and the composition of the matrix.

Solvent-Based Extraction Approaches (e.g., Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate)

Solvent-based liquid-liquid extraction or partitioning is a fundamental method used to separate compounds based on their differential solubilities in two immiscible liquids. libretexts.org For a moderately non-polar compound like mangiferolic acid, solvents such as chloroform, dichloromethane, and ethyl acetate (B1210297) are commonly employed to separate it from more polar or highly non-polar constituents of a crude extract. silae.itresearchgate.net

In one established method for isolating mangiferolic acid from propolis, a crude extract was partitioned using various solvents. researchgate.net The dichloromethane (DCM) partitioned extract was found to be the most potent fraction containing the target compound. researchgate.net Dichloromethane, often mixed with methanol (B129727), is an effective solvent for extracting lipids and other medium-polarity compounds and is considered a viable replacement for the more toxic chloroform. nih.govresearchgate.net Similarly, studies on Mangifera indica, a known source of mangiferolic acid, have utilized chloroform and ethyl acetate to create extracts for phytochemical analysis. silae.it Ethyl acetate is particularly effective for extracting moderately hydrophobic and low-to-moderately polar compounds. researchgate.net

The selection of the solvent is pivotal as it dictates the efficiency of the extraction. A summary of solvents used in the initial extraction and partitioning stages for mangiferolic acid and related compounds is presented below.

| Solvent | Role in Extraction/Partitioning | Natural Source Example | Reference |

| Dichloromethane (DCM) | Used as a partitioning solvent to create a fraction enriched with mangiferolic acid from a crude extract. | Thai Propolis | researchgate.net |

| Chloroform | Employed to generate a crude extractive from plant material containing cycloartane (B1207475) triterpenes. | Mangifera indica Root | silae.it |

| Ethyl Acetate | Used to generate a crude extractive and also as a component in mobile phases for further separation. | Mangifera indica Root, Propolis | silae.itresearchgate.net |

Advanced Extraction Methods (e.g., Pressurized Liquid Extraction (PLE) Modifications)

Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and shorten extraction times. chemmethod.com Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced method that uses solvents at elevated temperatures (50-200°C) and pressures (around 100 atm) to enhance extraction performance. mdpi.comresearchgate.net These conditions keep the solvent in a liquid state while decreasing its viscosity and surface tension, allowing for better penetration into the sample matrix and increased solubility of the target analytes. mdpi.comresearchgate.net

While specific studies detailing the PLE of mangiferolic acid are not widespread, the technique is highly applicable. The methodology allows for the use of a wide range of solvents, including environmentally friendly "green" solvents like ethanol (B145695) or water. researchgate.netmdpi.com The extraction parameters can be precisely optimized for a target compound. For triterpenes like mangiferolic acid, a systematic modification of the following PLE parameters would be essential:

Solvent Choice: The polarity of the solvent must be matched to the compound. For mangiferolic acid, moderately polar solvents like ethanol or mixtures of ethanol and water would be a logical starting point. mdpi.com

Temperature: Increasing temperature generally improves extraction efficiency. However, it must be optimized to prevent the thermal degradation of the target compound. nih.gov For phenolic compounds and flavonoids from plant sources, temperatures between 70°C and 120°C have proven effective. mdpi.commdpi.com

Pressure: Pressure is primarily used to maintain the solvent in its liquid state above its boiling point. It typically has a less significant effect on extraction yield compared to temperature and solvent choice. nih.gov

The versatility and efficiency of PLE make it a powerful tool for obtaining high-yield extracts enriched in mangiferolic acid from sources like mango bark or propolis, prior to chromatographic purification. mdpi.comnih.gov

Chromatographic Separation and Fractionation Strategies

Following initial extraction, the resulting crude or semi-purified extract contains a complex mixture of compounds. Chromatography is an indispensable tool for separating mangiferolic acid from this mixture. columbia.edu The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. longdom.org

Column Chromatography (CC) for Primary Separation

Column chromatography (CC) is the workhorse for the preparative, large-scale separation of compounds from a crude extract. longdom.org The most common stationary phase used for separating phytochemicals is silica (B1680970) gel, which separates compounds based on polarity. columbia.edu

A detailed procedure for isolating mangiferolic acid from a dichloromethane extract of propolis utilized silica gel 60 (SiG60) for column chromatography. researchgate.net The process involved:

Column Packing: A glass column was packed with silica gel.

Sample Loading: The dried dichloromethane extract was mixed with a small amount of silica gel and loaded onto the top of the packed column. researchgate.net

Elution: The column was eluted with a solvent system of increasing polarity, known as a gradient elution. The separation started with a non-polar mixture of ethyl acetate (EtOAc) and hexane (B92381) (1:1 v/v), with the polarity gradually increased by changing the solvent ratio to 3:1 (v/v) EtOAc:hexane, followed by pure EtOAc. researchgate.net

Fraction Collection: The eluent was collected in numerous small fractions. researchgate.net

This primary separation yields multiple fractions, significantly simplifying the mixture for further purification steps.

| Chromatography Stage | Stationary Phase | Mobile Phase (Solvent System) | Purpose | Reference |

| Primary Separation | Silica Gel 60 (SiG60) | Gradient of Ethyl Acetate (EtOAc) in Hexane, starting at 1:1 and increasing in polarity. | To fractionate the crude extract and isolate semi-pure compounds. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to pass the mobile phase through a column packed with smaller particles, providing superior resolution and speed. longdom.org It serves two critical roles in the purification of mangiferolic acid.

Preparative HPLC for Final Isolation: After initial fractionation by CC, the fractions containing mangiferolic acid can be subjected to preparative HPLC for final purification. A common setup involves a reverse-phase column (e.g., C18), where non-polar compounds are retained longer. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution program.

Analytical HPLC for Purity Assessment: Once a compound is isolated, analytical HPLC is used to determine its purity. zsmu.edu.ua A very small amount of the sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to each compound. A pure sample of mangiferolic acid should ideally show a single, sharp peak. A Diode-Array Detector (DAD) is often used, which can provide UV spectral data for the peak, further helping to confirm the identity of the compound.

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis. researchgate.net It plays a crucial role in the isolation process by monitoring the progress of the separation. biotech-asia.org

Its primary applications in the purification of mangiferolic acid include:

Screening Crude Extracts: TLC can be used to quickly check for the presence of mangiferolic acid in different extracts.

Optimizing Column Chromatography: Different solvent systems can be tested on a TLC plate to find the optimal mobile phase for column chromatography separation. columbia.edu

Monitoring Column Fractions: As fractions are collected from the column, they are spotted on a TLC plate. researchgate.net Fractions showing similar spot patterns are pooled together. This allows the researcher to track which fractions contain the target compound. researchgate.net

In the purification of mangiferolic acid from propolis, TLC plates with a silica immobile phase were used. researchgate.net The mobile phase consisted of a 3:2 (v/v) mixture of dichloromethane (DCM) and ethyl acetate (EtOAc). After developing the plate, the spots were visualized under UV light (254 nm) and by spraying with an anisaldehyde-methanol reagent followed by heating. researchgate.net This allowed for the clear identification and pooling of fractions containing the desired compound. researchgate.net

Bioassay-Guided Isolation Protocols in Mangiferolic Acid Research

Bioassay-guided isolation is a pivotal strategy in natural product chemistry that facilitates the targeted purification of biologically active compounds from complex mixtures. This approach involves a stepwise fractionation of a crude extract, where each resulting fraction is screened for a specific biological activity. The most active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated. This methodology has been instrumental in the isolation of mangiferolic acid from various natural sources, particularly in studies targeting cytotoxic agents for cancer research.

Research has demonstrated the efficacy of cytotoxicity-guided fractionation for isolating mangiferolic acid. In one study, a phytochemical investigation of propolis from the stingless bee Geniotrigona thoracica led to the isolation of mangiferolic acid. researchgate.nettandfonline.comnih.gov The process was guided by an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. researchgate.nettandfonline.com The dichloromethane extract of the propolis was subjected to chromatographic separation, and the resulting fractions were tested for their ability to inhibit the growth of these cancer cells. The fraction exhibiting the highest cytotoxicity was further purified, leading to the identification of five cycloartane-type triterpenes, including mangiferolic acid. tandfonline.com Mangiferolic acid, identified as compound 3 in the study, showed the most potent cytotoxic effects against both cell lines. tandfonline.com

The detailed findings from this bioassay-guided isolation are presented below:

Table 1: Cytotoxic Activity of Compounds Isolated from Geniotrigona thoracica Propolis

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Mangiferonic acid | MCF-7 | Not specified |

| HepG2 | Not specified | |

| Ambonic acid | MCF-7 | Not specified |

| HepG2 | Not specified | |

| Mangiferolic acid | MCF-7 | 5.08 |

| HepG2 | 4.82 | |

| Ambolic acid | MCF-7 | Weak |

| HepG2 | Weak | |

| Cycloartenol (B190886) | MCF-7 | Weak |

| HepG2 | Weak |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from a study on cycloartane-type triterpenes. tandfonline.com

In another example of bioassay-guided isolation, mangiferolic acid was purified from Thai Tetragonula laeviceps propolis. researchgate.net Researchers initiated the process by partitioning the initial propolis extract into n-hexane, dichloromethane, and methanol fractions. Each fraction was tested for cytotoxic activity against the KATO-III human gastric cancer cell line. The dichloromethane fraction was identified as the most potent and was selected for further fractionation to isolate the active compounds. researchgate.net This led to the purification of mangiferolic acid, which demonstrated strong cytotoxic effects against the KATO-III cells. The study observed that cells treated with mangiferolic acid exhibited morphological changes characteristic of cell death, including reduced cell density and an increase in cellular debris. researchgate.net

The research findings on the cytotoxicity that guided the isolation are summarized in the following table:

Table 2: Cytotoxic Activity of Mangiferolic Acid from Tetragonula laeviceps Propolis

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Mangiferolic acid | KATO-III | 4.78 - 16.02 |

IC₅₀: The half maximal inhibitory concentration. The range reflects results from different experimental runs. Data sourced from a study on Thai Tetragonula laeviceps propolis. researchgate.net

These studies exemplify how bioassay-guided protocols, specifically those focusing on cytotoxicity, provide an effective and targeted method for isolating mangiferolic acid from complex natural product extracts. The use of specific cancer cell lines allows researchers to screen and purify compounds with potential therapeutic applications.

Structural Elucidation and Spectroscopic Characterization of Mangiferolic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like mangiferolic acid. Both one-dimensional and two-dimensional NMR experiments provide a wealth of information regarding the carbon skeleton, proton environments, and their spatial relationships.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Analysis

One-dimensional NMR provides fundamental information about the hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum of mangiferolic acid, typically recorded in deuterated chloroform (B151607) (CDCl₃) at frequencies like 500 or 600 MHz, reveals characteristic signals for its various protons. figshare.comacgpubs.org Key features include signals for six methyl groups, an olefinic proton, and several methine protons. nih.gov For instance, the olefinic proton (H-24) appears as a triplet around δ 6.90 ppm. nih.gov The methyl protons resonate as singlets at various chemical shifts, such as δ 1.80 (H-27), δ 0.97 (H-18 and H-29), δ 0.91 (H-21), δ 0.89 (H-28), and δ 0.81 (H-30). nih.gov The methine proton at the C-3 position, bearing a hydroxyl group, is observed as a multiplet around δ 3.28 ppm. nih.gov

The ¹³C NMR spectrum, often recorded at 125 MHz, complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. figshare.com The spectrum of mangiferolic acid shows 30 distinct carbon signals, consistent with its molecular formula. researchgate.net Notable signals include those for the carboxylic acid carbon, the carbons of the double bond in the side chain, and the carbon bearing the hydroxyl group. For example, the carboxylic carbon (C-26) and the olefinic carbons (C-24 and C-25) are typically observed at δ 171.7, δ 145.7, and δ 126.3, respectively. researchgate.net The presence of a characteristic cyclopropane (B1198618) moiety is also confirmed by the ¹³C NMR data. mdpi.com

A representative compilation of ¹H and ¹³C NMR data for mangiferolic acid is presented below:

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Mangiferolic Acid (in CDCl₃)

| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) |

|---|---|---|

| 3 | 3.28 (m) | 78.9 |

| 5 | 1.33 (m) | 47.3 |

| 8 | 1.55-1.62 (m) | 48.0 |

| 17 | 1.55 (m) | 35.5 |

| 18 | 0.97 (s) | 18.1 |

| 20 | 1.28-1.32 (m) | 36.2 |

| 21 | 0.91 (s) | 18.9 |

| 24 | 6.90 (t, J = 8.25 Hz) | 145.8 |

| 25 | - | 126.4 |

| 26 | - | 171.7 |

| 27 | 1.80 (s) | 13.6 |

| 28 | 0.89 (s) | 19.4 |

| 29 | 0.97 (s) | 25.9 |

| 30 | 0.81 (s) | 26.2 |

Data compiled from multiple sources. nih.govresearchgate.netresearchgate.net

Two-Dimensional NMR (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and determining the stereochemistry of mangiferolic acid. chemfaces.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net In the analysis of mangiferolic acid, COSY spectra help to trace the proton-proton spin systems within the molecule, confirming the connectivity of the cycloartane (B1207475) skeleton and the side chain. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is essential for stereochemical assignments. slideshare.net For example, NOESY data can help determine the relative orientation of the methyl groups and other substituents on the steroid nucleus.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms. slideshare.net HSQC is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. slideshare.net This information is critical for piecing together the entire carbon framework of the molecule, connecting the individual spin systems established by COSY, and confirming the placement of quaternary carbons and functional groups. researchgate.net

Through the combined application of these 2D NMR techniques, the complete and unambiguous assignment of all proton and carbon signals of mangiferolic acid has been achieved. chemfaces.combiocrick.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) has been employed in the characterization of mangiferolic acid. chemfaces.combiocrick.com This technique provides information on the molecular weight and produces a characteristic fragmentation pattern that can be used for structural elucidation. The mass spectrum of mangiferolic acid shows a molecular ion peak [M]⁺ that confirms its molecular formula as C₃₀H₄₈O₃. researchgate.net The fragmentation pattern observed in the EIMS spectrum provides further structural information, often showing characteristic losses of water, methyl groups, and cleavage of the side chain. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com GC-MS has been utilized in the analysis of extracts containing mangiferolic acid, often after derivatization to increase volatility. chemfaces.com This method is particularly useful for identifying mangiferolic acid in complex mixtures, such as propolis extracts. mdpi.com The retention time from the gas chromatograph and the mass spectrum of the eluting compound provide a high degree of confidence in its identification. mdpi.com The mass spectra obtained from GC-MS analysis show the molecular ion and key fragmentation patterns that are characteristic of cycloartane-type triterpenes. mdpi.com

Table 2: Key Mass Spectrometry Data for Mangiferolic Acid

| Technique | Observation | Interpretation |

|---|---|---|

| EIMS | Molecular Ion Peak [M]⁺ | Confirms molecular weight of 456.7 g/mol and formula C₃₀H₄₈O₃. researchgate.netnih.gov |

| EIMS | Fragmentation Pattern | Provides structural information through characteristic losses. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of mangiferolic acid displays characteristic absorption bands that confirm the presence of its key functional groups. chemfaces.combiocrick.com A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The stretching vibration of the carboxylic acid O-H also contributes to this broad band. A strong absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid group. The C-O stretching of the alcohol and carboxylic acid typically appears in the 1200-1000 cm⁻¹ region. Additionally, absorption bands corresponding to C-H stretching and bending vibrations of the alkane backbone and methyl groups are observed in the 2960-2850 cm⁻¹ and 1465-1375 cm⁻¹ regions, respectively. researchgate.net

Table 3: Characteristic IR Absorption Bands for Mangiferolic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Hydroxyl and Carboxylic Acid |

| 2960-2850 | C-H stretch | Alkane CH₂, CH₃ |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1465-1375 | C-H bend | Alkane CH₂, CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed in the structural elucidation of organic compounds, particularly for identifying and characterizing chromophoric systems within a molecule. A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible region of the electromagnetic spectrum. The absorption of energy leads to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In the case of mangiferolic acid, a cycloartane-type triterpenoid (B12794562), UV-Vis spectroscopy provides key insights into the unsaturated portions of the molecule.

The structure of mangiferolic acid incorporates specific functional groups that act as chromophores. The primary chromophore is the α,β-unsaturated carboxylic acid moiety in its side chain. This conjugated system, consisting of a carbon-carbon double bond (C=C) in conjugation with a carbonyl group (C=O) of the carboxylic acid, is responsible for characteristic electronic transitions.

The electronic transitions observed in the UV-Vis spectrum for such systems are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transition, which is of high energy and high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. The n → π* transition, which is of lower energy and lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

While specific experimental UV absorption maxima (λmax) for mangiferolic acid are not extensively reported in readily available literature, analysis of structurally similar cycloartane triterpenoids and compounds with α,β-unsaturated carbonyl functionalities allows for a reliable estimation of its UV absorption characteristics. For instance, triterpenoids containing α,β-unsaturated carbonyl groups typically exhibit absorption maxima in the range of 210-250 nm, corresponding to the π → π* transition. A weaker absorption band, corresponding to the n → π* transition, may be observed at a longer wavelength, typically above 300 nm. The presence of the α,β-unsaturated acid is also supported by infrared (IR) spectroscopy, which shows a characteristic absorption band for the α,β-unsaturated carbonyl at approximately 1687 cm⁻¹. researchgate.net

The analysis of related compounds further supports these expectations. For example, some triterpenoids that feature aromatic rings in conjunction with an α,β-unsaturated carbonyl system have shown UV absorption maxima at both 228 nm and 312 nm. mdpi.com This indicates that the electronic environment significantly influences the exact position and intensity of the absorption bands.

The following table summarizes the expected UV-Vis absorption data for the chromophores present in mangiferolic acid based on theoretical principles and data from related compounds.

| Chromophore | Expected λmax (nm) | Electronic Transition |

| α,β-Unsaturated Carboxylic Acid (C=C-C=O) | 210 - 250 | π → π |

| Carbonyl Group (C=O) | > 300 | n → π |

It is important to note that the solvent used for spectroscopic analysis can influence the position of the absorption maxima. Polar solvents can cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. Therefore, the choice of solvent is a critical parameter in the experimental determination of UV-Vis spectra.

Biosynthetic Pathways and Precursors of Mangiferolic Acid

General Triterpenoid (B12794562) Biosynthesis from Isoprene (B109036) Units

The biosynthesis of all terpenoids, including the C30 triterpenoids, begins with the universal C5 isoprene units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). neliti.com These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govnih.gov For triterpenoid synthesis, the MVA pathway is the principal source of IPP and DMAPP. nih.govresearchgate.net

These C5 units are sequentially condensed to form larger prenyl diphosphates. neliti.com The head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). neliti.com Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to produce the C30 linear precursor, squalene. neliti.comfrontiersin.org Squalene is subsequently converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. nih.govfrontiersin.org This molecule, 2,3-oxidosqualene, stands at a critical juncture, serving as the substrate for various oxidosqualene cyclases (OSCs) that catalyze the formation of diverse triterpenoid skeletons. nih.govfrontiersin.org

Formation of the Cycloartane (B1207475) Skeleton as a Key Intermediate

The defining step in the biosynthesis of mangiferolic acid and other related compounds is the cyclization of 2,3-oxidosqualene to form the cycloartane skeleton. ontosight.ainih.gov This reaction is catalyzed by the enzyme cycloartenol (B190886) synthase (CAS), a type of oxidosqualene cyclase. nih.govmdpi.com CAS directs the intricate folding and cyclization of the linear 2,3-oxidosqualene molecule, resulting in the characteristic tetracyclic structure with a cyclopropane (B1198618) ring at the 9,19-position, known as cycloartenol. ontosight.aimdpi.com Cycloartenol is a pivotal intermediate in the biosynthesis of sterols in plants and serves as the foundational scaffold for a vast array of cycloartane-type triterpenoids, including mangiferolic acid. nih.govnih.gov The formation of cycloartenol is considered the first committed step in the specific biosynthetic pathway leading to these compounds. nih.gov Subsequent modifications to the cycloartenol skeleton lead to the structural diversity observed in this class of natural products. nih.govnih.gov

Enzymatic Catalysis in Mangiferolic Acid Biosynthesis

The conversion of the basic cycloartane skeleton into the specific structure of mangiferolic acid is accomplished through the coordinated action of several key enzyme families. These enzymes introduce functional groups and modify the core structure, contributing to the final chemical identity of the molecule.

Role of Terpene Synthases

Terpene synthases (TPSs) are a crucial class of enzymes that catalyze the formation of the basic carbon skeletons of terpenes from acyclic prenyl diphosphate (B83284) precursors. nih.govmdpi.com In the context of mangiferolic acid biosynthesis, the key terpene synthase is cycloartenol synthase (CAS). nih.govmdpi.com As an oxidosqualene cyclase, CAS is responsible for the cyclization of 2,3-oxidosqualene into the cycloartane framework, which is the foundational structure of mangiferolic acid. nih.govmdpi.com The action of CAS represents the gateway to the entire family of cycloartane triterpenoids. ontosight.ainih.gov The diversity of products generated by different TPS enzymes is a primary driver of the vast structural variety found in terpenoids. nih.gov

Involvement of Cytochrome P450 Monooxygenases (P450s)

Following the formation of the cycloartenol skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). nih.govbeilstein-journals.org These enzymes are heme-thiolate proteins that catalyze a wide range of reactions, including hydroxylation, oxidation, and epoxidation, on complex substrates. beilstein-journals.orgfrontiersin.org In the biosynthesis of triterpenoids, P450s are responsible for the regio- and stereospecific tailoring of the initial cyclic structure. beilstein-journals.orgfrontiersin.org While the specific P450s involved in the direct conversion of cycloartenol to mangiferolic acid have not been fully elucidated, their involvement is inferred from the known pathways of other triterpenoids. nih.govbeilstein-journals.org These enzymes are critical for introducing the hydroxyl and carboxylic acid functionalities that characterize mangiferolic acid. nih.govbeilstein-journals.org

Genetic and Molecular Regulation of Triterpenoid Biosynthetic Pathways

The production of triterpenoids, including mangiferolic acid, is a tightly regulated process at the genetic and molecular level. This regulation ensures that these specialized metabolites are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental cues.

The expression of genes encoding the enzymes of the triterpenoid biosynthetic pathway, such as those for squalene synthase and oxidosqualene cyclases, is often developmentally regulated and tissue-specific. globalsciencebooks.info Transcription factors are key players in orchestrating the expression of these biosynthetic genes. frontiersin.orgscielo.br Several families of transcription factors, including bHLH (basic helix-loop-helix), MYB, and WRKY, have been shown to regulate genes in terpenoid biosynthetic pathways. frontiersin.orgscielo.brnotulaebotanicae.ro For instance, some bHLH transcription factors can activate the promoters of genes in the mevalonate pathway, leading to increased triterpenoid production. oup.com

Furthermore, the biosynthesis of triterpenoids can be induced by signaling molecules such as jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA). globalsciencebooks.infofrontiersin.orgmdpi.com These molecules are involved in plant defense responses and can up-regulate the transcription of key biosynthetic genes, leading to an increased accumulation of triterpenoids. globalsciencebooks.infofrontiersin.org This complex regulatory network allows plants to modulate the production of these compounds in response to various internal and external stimuli.

Chemical Synthesis and Derivatization of Mangiferolic Acid

Total Synthetic Approaches to Mangiferolic Acid

To date, a complete de novo total synthesis of mangiferolic acid has not been reported in scientific literature. The molecule's complex polycyclic framework, featuring a distinctive cyclopropane (B1198618) ring fused to a tetracyclic system, and its numerous stereocenters make it a formidable synthetic target. The construction of the cycloartane (B1207475) core itself is a significant hurdle that requires advanced synthetic strategies. researchgate.net Triterpenoids from the Schisandraceae family, which include cycloartanes, have garnered interest from synthetic chemists, but successful total syntheses remain limited to a few examples. researchgate.net

The primary route to obtaining the cycloartane skeleton is through biosynthesis, where the enzyme cycloartenol (B190886) synthase catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol. mdpi.com This natural precursor, being more abundant, has been described as a starting point for the partial synthesis of mangiferolic acid. researchgate.net The development of powerful synthetic methods, such as cascade reactions which can form multiple rings in a single step, represents a promising future avenue for tackling the total synthesis of complex molecules like mangiferolic acid. nih.gov

Semisynthetic Modifications and Derivatization Strategies

Semisynthesis, which involves the chemical modification of a natural product, is the principal strategy employed to create derivatives of mangiferolic acid. nih.gov This approach allows chemists to generate novel analogues for biological screening without undertaking a challenging total synthesis. These modifications typically target the functional groups of the mangiferolic acid molecule, such as the hydroxyl group at the C-3 position and the carboxylic acid on the side chain.

3-beta-O-acetyl-Mangiferolic acid: This derivative is a naturally occurring compound that has been isolated from the plant Illicium difengpi. chemfaces.com It can also be readily prepared in the laboratory through the acetylation of the C-3 hydroxyl group of mangiferolic acid. This transformation is a standard procedure in organic chemistry.

A general synthetic procedure involves treating mangiferolic acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. ncert.nic.in The base neutralizes the acidic byproduct of the reaction and can also act as a catalyst. The reaction converts the hydroxyl group (-OH) at the C-3 position into an acetate (B1210297) ester (-OCOCH₃). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC), and the final product is purified using methods such as column chromatography or recrystallization. nih.govorgsyn.org

Isomangiferolic acid: Isomangiferolic acid is a naturally occurring structural isomer of mangiferolic acid. medchemexpress.com It is not typically synthesized from mangiferolic acid but is instead co-isolated from the same natural sources, including mango (Mangifera indica) resin, pistachio nuts (Pistacia vera L.), and various types of propolis. chemfaces.comresearchgate.netnih.gov The structural difference lies in the configuration of the side chain, making its synthesis from mangiferolic acid a non-trivial transformation. Full NMR data for isomangiferolic acid have been reported to confirm its structure upon isolation. researchgate.net

The synthesis of derivatives is crucial for understanding the structure-activity relationships (SAR) of mangiferolic acid. By systematically altering its chemical structure and evaluating the biological activity of the resulting analogues, researchers can identify the key molecular features required for a specific effect.

A study investigating the α-glucosidase inhibitory activity of several cycloartane-type triterpenes isolated from stingless bee propolis provided direct SAR insights for mangiferolic acid. researchgate.net The compounds were tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

| Compound | Structure Description | α-Glucosidase Inhibition IC₅₀ (µM) |

|---|---|---|

| Mangiferolic acid | Cycloartane with C-3β-OH and a C-24 double bond in the side chain. | 115.15 ± 2.87 |

| Cycloartenol | Similar to mangiferolic acid but lacks the C-26 carboxylic acid. | > 2000 |

| Ambonic acid | Cycloartane with a C-3 ketone and a C-24 double bond in the side chain. | 33.61 ± 0.65 |

| Ambolic acid | Cycloartane with a C-3 ketone and a saturated side chain. | 25.45 ± 0.67 |

| Mangiferonic acid | Cycloartane with a C-3 ketone, but differs in the side chain from ambolic acid. | 26.31 ± 0.77 |

Data sourced from Pujirahayu et al. (2019). researchgate.net

Influence of C-3 Functional Group: The oxidation of the 3β-hydroxyl group in mangiferolic acid to a 3-keto group, as seen in ambonic acid, mangiferonic acid, and ambolic acid, leads to a significant increase in α-glucosidase inhibitory activity. researchgate.net

Influence of Side Chain Saturation: Comparing ambonic acid (with a Δ24 double bond) to ambolic acid (saturated side chain) suggests that saturation of the side chain may slightly enhance inhibitory activity. researchgate.net

Importance of the Carboxylic Acid: The dramatic loss of activity between mangiferolic acid and cycloartenol, which lacks the carboxylic acid moiety, indicates this functional group is critical for enzyme inhibition. researchgate.net

Further studies on related cycloartanes have shown that modifications to both the core nucleus and the side chain are critical for cytotoxic activity, highlighting the importance of a holistic approach to SAR exploration. nih.gov

Synthesis of Mangiferolic Acid Derivatives (e.g., 3-beta-O-acetyl-Mangiferolic acid, isomangiferolic acid)

Advanced Synthetic Methodologies for Related Cycloartanes

Given the difficulty of total synthesis, the development of advanced semisynthetic methodologies is vital for accessing novel cycloartane derivatives. Research in this area often leverages abundant, naturally occurring cycloartanes as starting scaffolds.

One notable strategy involves the chemical manipulation of argentatins, which are cycloartane triterpenoids available from the waste resin of the guayule plant (Parthenium argentatum). nih.gov An efficient protocol has been developed to synthesize cycloartane-16β-ol derivatives by using the Lewis acid boron trifluoride etherate (BF₃-OEt₂) to induce the opening of the oxepane (B1206615) ring in argentatin B acetate. nih.gov This reaction creates a new 16β-hydroxyl group, providing a handle for further chemical modifications and leading to derivatives with significant and selective cytotoxic activity against cancer cell lines. nih.gov

The broader field of natural product synthesis continually evolves, with the development of cascade reactions, transition-metal catalysis, and C-H functionalization offering powerful tools. nih.govresearchgate.net These methods, which allow for the rapid construction of molecular complexity, hold future promise for enabling more efficient routes to the cycloartane core and its subsequent derivatization.

Biological Activities and Mechanistic Investigations of Mangiferolic Acid Non Clinical Focus

Anticancer and Cytotoxic Effects (in vitro and non-human in vivo models)

Mangiferolic acid, a cycloartane-type triterpene, has demonstrated notable anticancer and cytotoxic effects in preclinical studies. Research has primarily focused on its impact on various cancer cell lines, revealing its potential to inhibit cell growth and induce cell death through multiple mechanisms.

Inhibition of Cancer Cell Proliferation and Viability

Mangiferolic acid has been shown to exhibit strong cytotoxic effects against certain cancer cells. nih.govnih.gov In a study involving the human gastric cancer cell line KATO-III, mangiferolic acid displayed significant cytotoxicity with IC50 values ranging from 4.78 to 16.02 μg/mL. nih.govnih.gov This indicates its ability to inhibit the proliferation and viability of these cancer cells. The IC50 value represents the concentration of a substance needed to inhibit a biological process by 50%. The cytotoxic effects were observed to be less potent than the chemotherapy drug doxorubicin, which had IC50 values between 0.56 and 1.55 μg/mL. nih.govnih.gov

Treatment of KATO-III cells with mangiferolic acid at a concentration of 30 μg/mL resulted in observable morphological changes, including a decrease in cell density and an increase in cellular debris, further confirming its cytotoxic impact. nih.govnih.gov It is noteworthy that while exhibiting strong cytotoxicity against the KATO-III cancer cell line, mangiferolic acid showed lower cytotoxicity towards normal WI-38 fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Cytotoxicity of Mangiferolic Acid Against KATO-III Gastric Cancer Cells

| Compound | IC50 Value (μg/mL) |

|---|---|

| Mangiferolic Acid | 4.78–16.02 nih.govnih.gov |

| Doxorubicin (Control) | 0.56–1.55 nih.govnih.gov |

Induction of Programmed Cell Death (Apoptosis and Necrosis) Pathways

Mangiferolic acid has been found to induce programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govnih.gov In KATO-III gastric cancer cells, treatment with mangiferolic acid led to a significant induction of late-stage apoptosis and necrosis, particularly after 48 and 72 hours of exposure. nih.govnih.gov Apoptosis is a form of programmed cell death that occurs in multicellular organisms, while necrosis is a form of cell injury which results in the premature death of cells in living tissue by autolysis. The induction of these cell death pathways suggests that mangiferolic acid can effectively trigger the self-destruction of cancer cells. nih.govresearchgate.net

The observed morphological changes, such as decreased cell density and increased debris, are consistent with the induction of these cell death processes. nih.govnih.gov The findings indicate that mangiferolic acid's anticancer activity is, at least in part, mediated by its ability to activate these cell death pathways in cancer cells. nih.govresearchgate.net

Modulation of Cell Cycle Progression

The cell cycle is a series of events that take place in a cell as it grows and divides. Dysregulation of the cell cycle is a hallmark of cancer. Mangiferolic acid has been shown to modulate cell cycle progression in cancer cells. nih.govnih.gov

In studies on KATO-III gastric cancer cells, treatment with mangiferolic acid led to an increased proportion of cells in the sub-G1 and S phases of the cell cycle. nih.govnih.gov The sub-G1 phase is indicative of apoptotic cells with fragmented DNA, while the S phase is the DNA synthesis phase. The accumulation of cells in these phases suggests that mangiferolic acid may cause DNA damage and arrest the cell cycle, ultimately leading to cell death. nih.govnih.gov This modulation of the cell cycle is a key aspect of its anticancer mechanism.

Regulation of Gene Expression Related to Cell Death and Inflammation (e.g., COX2, NFκB, CASP3, CASP7)

Mangiferolic acid has been found to influence the expression of genes that are critically involved in cell death and inflammation pathways. In KATO-III gastric cancer cells treated with 30 μg/mL of mangiferolic acid, a significant increase in the expression levels of COX2 and NFκB genes was observed. nih.govresearchgate.net These genes are linked to inflammation and cell death pathways. nih.govresearchgate.net

This upregulation was sustained at later time points (48 and 72 hours) and was accompanied by an increased expression of the CASP3 and CASP7 genes. nih.govresearchgate.net Caspases, such as CASP3 and CASP7, are a family of protease enzymes that play essential roles in programmed cell death. The increased expression of these genes suggests that mangiferolic acid induces cell death in KATO-III cells through pathways that are mediated by inflammation-related genes and the activation of caspases. nih.govresearchgate.net

Enzyme Inhibitory Activities

Beyond its anticancer effects, mangiferolic acid has demonstrated the ability to inhibit certain enzymes, suggesting its potential in other areas of metabolic research.

Alpha-Glucosidase Inhibition and its Implications for Metabolic Research

Alpha-glucosidase is an enzyme that plays a key role in the digestion of carbohydrates. nih.gov Inhibiting this enzyme can slow down the absorption of glucose from the diet, which is a therapeutic strategy for managing blood sugar levels. nih.gov

Mangiferolic acid, isolated from the bark of Mangifera mekongensis and Indonesian stingless bee propolis, has been shown to possess α-glucosidase inhibitory activity. nih.govnih.gov In one study, it demonstrated more potent inhibitory activity than the positive control, acarbose (B1664774), a clinically used α-glucosidase inhibitor. nih.gov Specifically, mangiferolic acid had an IC50 value of 7.8 μM, while acarbose had an IC50 of 214.5 μM. nih.gov Another study on cycloartane-type triterpenes from propolis also highlighted the potential of mangiferolic acid as an α-glucosidase inhibitor. nih.govmdpi.com These findings suggest that mangiferolic acid could be a valuable compound for research into the management of metabolic conditions related to carbohydrate metabolism. nih.govnih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of Mangiferolic Acid

| Compound | IC50 Value (μM) |

|---|---|

| Mangiferolic Acid | 7.8 nih.gov |

| Acarbose (Control) | 214.5 nih.gov |

Structure-Activity Relationship Studies for Enzyme Inhibition

The relationship between the chemical structure of cycloartane-type triterpenes, including mangiferolic acid, and their biological activity is a key area of investigation, particularly for enzyme inhibition. gardp.org Studies have focused on how specific functional groups and structural features influence the inhibitory potential of these compounds.

Research on a series of cycloartane-type triterpenes isolated from Indonesian stingless bee propolis has provided significant insights into their α-glucosidase inhibitory activity. nih.govnih.gov Mangiferolic acid and its related compounds—cycloartenol (B190886), ambonic acid, mangiferonic acid, and ambolic acid—all demonstrated high potential for inhibiting α-glucosidase, with IC₅₀ values ranging from 2.46 to 10.72 µM. nih.govmdpi.comresearchgate.net

The structure-activity relationship (SAR) analysis from these studies revealed several key determinants for potent α-glucosidase inhibition: nih.govnih.gov

Oxidation at C-3: The presence of a ketone group at the C-3 position, as seen in mangiferonic acid and ambonic acid, leads to stronger inhibitory activity compared to the hydroxyl group found in mangiferolic acid and ambolic acid.

Side-Chain Unsaturation: Double bonds at the C-24 and C-25 positions of the side chain are critical for enhancing the inhibitory effect. nih.govnih.gov

Carboxylic Acid at C-26: A carboxylic group at the C-26 position significantly increases inhibitory activity when compared to a methyl group at the same position. nih.govnih.gov

Mangiferonic acid, which possesses both the C-3 ketone and the C-26 carboxylic acid, was the most potent inhibitor among the tested compounds. mdpi.comresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Mangiferolic Acid and Related Compounds

| Compound | IC₅₀ (µM) |

|---|---|

| Mangiferonic acid | 2.46 |

| Ambonic acid | 3.59 |

| Ambolic acid | 4.85 |

| Mangiferolic acid | 5.90 |

| Cycloartenol | 10.72 |

Data sourced from studies on cycloartane-type triterpenes from Tetragonula sapiens propolis. nih.govnih.govresearchgate.net

Investigation of Other Enzyme Targets (e.g., Tyrosinase inhibition of related compounds)

Beyond α-glucosidase, research has explored the inhibitory effects of mangiferolic acid and related triterpenes on other enzymes.

Butyrylcholinesterase (BChE) Inhibition: Butyrylcholinesterase is recognized as a therapeutic target, particularly in the context of neurodegenerative diseases. nih.gov While direct studies on mangiferolic acid are limited, extracts containing related triterpenes have shown moderate inhibitory activity against BChE, suggesting this enzyme family as a potential area for further investigation. researchgate.netmdpi.com

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for addressing hyperpigmentation. creative-enzymes.comnih.gov A study investigating various cycloartane-type triterpenes identified promising tyrosinase inhibitory activity among these compounds. mdpi.com One of the tested compounds, cycloorbicoside A-7-monoacetate, displayed the most potent inhibitory effect on tyrosinase. mdpi.com

Furthermore, mangiferin (B1668620), a xanthone (B1684191) found in mango plants alongside mangiferolic acid, has been shown to inhibit tyrosinase in a dose-dependent manner with a mixed inhibition mechanism. nih.govffhdj.com Molecular docking studies indicated that mangiferin binds to both the active center and peripheral sites of the tyrosinase enzyme. nih.gov This activity in a related compound from the same natural source suggests that the broader family of compounds may have potential as tyrosinase inhibitors.

Antioxidant Properties and Mechanisms

Mangiferolic acid and its structural analogs exhibit notable antioxidant properties, which are attributed to various mechanisms including radical scavenging and metal chelation. targetmol.com

Assessment of Radical Scavenging Capabilities

The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is a primary mechanism of antioxidant action. nih.govresearchgate.net The radical scavenging potential of mangiferolic acid and related cycloartane (B1207475) triterpenes has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov

In a comparative study, mangiferonic acid, a structurally similar cycloartane triterpene, demonstrated antioxidant activity with an IC₅₀ value of 37.74 ± 6.55 µM in a DPPH assay. nih.govnih.govmdpi.com Other studies have confirmed the DPPH and ABTS radical scavenging activities of propolis extracts containing mangiferolic acid. scilit.com The antioxidant capacity of these compounds is often linked to their phenolic and triterpenoid (B12794562) structures. researchgate.net

Table 2: Radical Scavenging Activity of Selected Triterpenes

| Compound | Assay | Activity |

|---|---|---|

| Cycloorbicoside A-7-monoacetate | DPPH* Radical Scavenging | 5.03 mg TE/g |

| Cycloorbicoside B | ABTS Cation Radical Scavenging | 10.60 mg TE/g |

Antioxidant activity of related cycloartane-type triterpenes. TE: Trolox Equivalents. nih.gov

Metal Chelating Activity

Transition metals like iron (II) can catalyze oxidative reactions, such as the Fenton reaction, which generate highly reactive hydroxyl radicals. pan.olsztyn.plaocs.org Secondary antioxidants can act by chelating these metal ions, thereby preventing them from participating in radical-generating reactions. aocs.org The metal-chelating activity of cycloartane triterpenes has been investigated by measuring their ability to interfere with the formation of the ferrous ion-ferrozine complex. mdpi.com

In a study of fifteen different triterpenes, cycloorbicoside A 7-monoacetate showed the highest metal-chelating activity on ferrous ions, with a value of 41.0 mg EDTAE/g (EDTA equivalents). mdpi.com This was followed by other triterpenes like ursolic acid and cycloalpioside D-2′,3′,4′,7-tetraacetate. mdpi.com This capacity for metal chelation represents another dimension of the antioxidant profile of this class of compounds.

Table 3: Metal Chelating Activity of Selected Triterpenes on Ferrous Ions

| Compound | Activity (mg EDTAE/g) |

|---|---|

| Cycloorbicoside A 7-monoacetate | 41.00 |

| Ursolic acid | 30.20 |

| Cycloalpioside D-2′,3′,4′,7-tetraacetate | 25.40 |

EDTAE/g: EDTA equivalents per gram. mdpi.com

Cellular Antioxidant Defense Modulation (indirectly via related compounds)

In addition to direct antioxidant actions like radical scavenging, some compounds can function as "indirect antioxidants" by modulating the body's own antioxidant defense systems. csic.es This involves enhancing the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov

While direct evidence for mangiferolic acid is emerging, studies on the related compound mangiferin provide a model for this mechanism. Mangiferin has been shown to increase the levels of SOD, CAT, and glutathione (GSH) in various non-clinical models. nih.gov This modulation helps to rebalance (B12800153) the cellular redox state and protect against oxidative stress-induced damage. dergipark.org.tr By upregulating these crucial enzymes, such compounds can enhance the cell's intrinsic ability to neutralize reactive oxygen species (ROS), offering a sustained protective effect. nih.govnih.gov

Anti-inflammatory Pathways (non-clinical)

Mangiferolic acid and related compounds have demonstrated anti-inflammatory properties in non-clinical settings by modulating key inflammatory pathways. Inflammation is a complex biological response involving various signaling molecules and pathways, including mitogen-activated protein kinases (MAPK) and nuclear factor kappa B (NF-κB). nih.govdovepress.com

Recent research on mangiferolic acid purified from Thai Tetragonula laeviceps propolis investigated its effects on KATO-III gastric cancer cells. The findings showed that at a concentration of 30 μg/mL, mangiferolic acid significantly increased the expression of genes linked to inflammation and cell death pathways, specifically COX2 (Cyclooxygenase-2) and NFκB. researchgate.net This upregulation was consistent at 48 and 72 hours and was accompanied by an increase in the expression of apoptosis-related genes CASP3 and CASP7. researchgate.net

Furthermore, studies on aqueous extracts of Mangifera indica (mango), a natural source of mangiferolic acid and mangiferin, have shown potent anti-inflammatory activity. researchgate.netnih.gov These extracts were found to inhibit the production of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4), in macrophage cell lines. researchgate.netnih.gov The extract also inhibited tumor necrosis factor-alpha (TNF-α) levels in in-vivo models. nih.gov The anti-inflammatory effects of related compounds like mangiferin are thought to involve the inhibition of COX-2 expression and the suppression of pro-inflammatory cytokines such as TNF-α and various interleukins. ffhdj.comnih.gov

Antimicrobial and Antiparasitic Potential (non-clinical)

Mangiferolic acid, a cycloartane-type triterpene, has been the subject of various non-clinical investigations to determine its potential as an antimicrobial and antiparasitic agent. Research has primarily focused on its activity against various bacterial, fungal, and parasitic species, revealing a spectrum of inhibitory effects.

Antibacterial Activities

Mangiferolic acid has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Studies involving the isolated compound have provided specific data on its inhibitory capacity.

Detailed research findings from a study on Thai propolis, from which mangiferolic acid was isolated, revealed its antibacterial efficacy against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating a generally higher activity against Gram-positive strains. For instance, the MIC of mangiferolic acid against Staphylococcus epidermidis and Micrococcus luteus was recorded at 12.5 µg/mL. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus was observed at a MIC of 25 µg/mL. The compound showed less potent activity against the Gram-negative bacteria tested. thaiscience.info

Another investigation of Cameroonian dark brown propolis also led to the isolation of mangiferolic acid. researchgate.net While the antibacterial assays in this particular study were conducted on a mixture of other isolated triterpenes (α-amyrin, β-amyrin, and lupeol) rather than on pure mangiferolic acid, the presence of mangiferolic acid in a bioactive extract is noteworthy. researchgate.net

The following table summarizes the antibacterial activity of isolated mangiferolic acid against various bacterial strains.

Table 1: Antibacterial Activity of Mangiferolic Acid

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus cereus | Gram-positive | 25 | thaiscience.info |

| Listeria monocytogenes | Gram-positive | 50 | thaiscience.info |

| Micrococcus luteus | Gram-positive | 12.5 | thaiscience.info |

| Staphylococcus aureus | Gram-positive | 25 | thaiscience.info |

| Staphylococcus epidermidis | Gram-positive | 12.5 | thaiscience.info |

| Streptococcus pyogenes | Gram-positive | 50 | thaiscience.info |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 25 | thaiscience.info |

| Escherichia coli | Gram-negative | >200 | thaiscience.info |

| Pseudomonas aeruginosa | Gram-negative | >200 | thaiscience.info |

| Salmonella typhimurium | Gram-negative | >200 | thaiscience.info |

| Serratia marcescens | Gram-negative | >200 | thaiscience.info |

Antifungal Activities

The antifungal potential of mangiferolic acid has been suggested through studies of crude extracts containing this compound. Extracts from mango, a known source of mangiferolic acid, have shown activity against various yeast species. nih.govnih.govjetir.org For example, extracts from mango peel and seed have demonstrated inhibitory effects against several species of Candida, Dekkera, Hanseniaspora, and other yeasts. nih.gov

However, specific non-clinical studies focusing on the antifungal activity of pure, isolated mangiferolic acid are limited, and detailed data such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values for the pure compound are not extensively reported in the available scientific literature. A study on Thai propolis determined the MFC of the whole extract but did not provide specific values for the isolated mangiferolic acid it contained. thaiscience.info Therefore, while the presence of mangiferolic acid in extracts with known antifungal properties is established, its direct contribution to this activity requires further focused investigation.

Antiparasitic Activities (e.g., against Trypanosoma species)

Mangiferolic acid has been identified as a promising antiparasitic agent, with non-clinical studies demonstrating its activity against protozoan parasites of the genus Trypanosoma.

Further supporting this, a study evaluating medicinal plants from Mali for their trypanocidal effects identified mangiferolic acid as a constituent with high activity against T. b. brucei. This study reported a Minimum Inhibitory Concentration (MIC) value for the compound, providing quantitative evidence of its antiparasitic potential.

The table below presents the antiparasitic activity of mangiferolic acid against Trypanosoma species.

Table 2: Antiparasitic Activity of Mangiferolic Acid

| Parasite Strain | Activity Type | Result | Reference |

|---|---|---|---|

| Trypanosoma brucei brucei | Trypanocidal | Strong Inhibitory Activity | researchgate.netd-nb.infonih.gov |

| Trypanosoma brucei brucei | Trypanocidal | High Activity (MIC) |

Analytical and Bioanalytical Method Development for Mangiferolic Acid

Quantitative Analysis in Complex Biological and Natural Matrices

Quantifying mangiferolic acid, particularly in complex mixtures such as plant extracts or biological fluids, requires robust analytical techniques that can effectively separate the target analyte from interfering substances.

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for the quantitative analysis of triterpenoids like mangiferolic acid.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. For triterpenoids, reversed-phase HPLC using a C18 column is common. researchgate.net The separation is based on the differential partitioning of analytes between the stationary phase and a liquid mobile phase. aocs.org Detection is often achieved using a UV detector, though the lack of a strong chromophore in mangiferolic acid can limit sensitivity. technologynetworks.comupi.edu To overcome this, derivatization with a UV-absorbing agent can be employed. gerli.com Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be coupled with HPLC for more sensitive and specific quantification. clariant.com

Gas Chromatography (GC) is highly suitable for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like triterpenoids, a derivatization step is typically required to convert them into more volatile esters or ethers before injection into the GC system. epa.gov GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a powerful tool that provides both quantitative data and structural information, confirming the identity of the analyte. scispace.comscribd.com Reports indicate the successful identification of mangiferolic acid in natural products like propolis using GC-MS analysis. scispace.comscribd.com

Table 1: Example of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for Triterpenoid (B12794562) Analysis

| Parameter | Description |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., SPB™-PUFA, 30 m × 0.25 mm × 0.2 µm) mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Injection Mode | Split injection mdpi.com |

| Derivatization | Required for non-volatile triterpenoids to increase volatility (e.g., methylation or silylation). epa.gov |

| Oven Temperature Program | A gradient temperature program is typically used, for example, starting at 50°C and ramping up to over 200°C to elute compounds with different boiling points. mdpi.com |

| Detector | Mass Spectrometer (MS) for identification and quantification. scispace.comscribd.com |

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijprajournal.com It is often used for the quantitative analysis of phytochemicals. ijprajournal.com However, many triterpenoids, including mangiferolic acid, lack significant chromophores, which results in low absorbance and limits the sensitivity and selectivity of direct UV-Vis analysis. researchgate.net To address this, chemical derivatization can be employed to introduce a chromophoric group into the molecule, allowing for detection at a more suitable wavelength with higher sensitivity. researchgate.net

Spectrofluorometry, or fluorescence spectroscopy, measures the fluorescence emitted by a sample after it has been excited by light of a specific wavelength. wikipedia.org This technique is generally more sensitive and selective than spectrophotometry. kmu.edu.twcore.ac.uk However, compounds that are not naturally fluorescent, such as mangiferolic acid, cannot be analyzed directly. nih.gov Similar to spectrophotometry, a derivatization step is necessary to attach a fluorescent tag (a fluorophore) to the mangiferolic acid molecule. nih.gov Another approach involves indirect spectrofluorometry, where the quenching effect of the analyte on the fluorescence of a reagent is measured. nih.gov

Development of Chromatographic (HPLC, GC) Assays for Quantification

Metabolomic Profiling of Mangiferolic Acid and Related Triterpenoids

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Untargeted metabolomics aims to identify and quantify as many metabolites as possible in a sample to obtain a comprehensive metabolic fingerprint. frontiersin.org This approach is particularly useful for analyzing the complex composition of plant extracts.

The metabolomic profiling of extracts from plants known to contain mangiferolic acid, such as Mangifera indica, has been performed using advanced analytical platforms like Ultra-High-Performance Liquid Chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS), such as Orbitrap MS. nih.gov This powerful technique allows for the separation, detection, and characterization of a wide array of compounds in a single analysis. nih.gov In such studies, metabolites are identified based on their accurate mass, fragmentation patterns (MS/MS spectra), and retention times. Through this approach, mangiferolic acid can be identified alongside other related triterpenoids (e.g., cycloartenol (B190886), ambolic acid) and different classes of phytochemicals, providing a comprehensive profile of the plant's metabolome. nih.govdntb.gov.ua These profiling studies are critical for understanding the biochemical composition of natural products and for identifying potential biomarkers. frontiersin.org

Development of Robust Bioanalytical Assays for Pre-clinical Research

Preclinical research, which includes pharmacokinetic (PK) and toxicology studies, requires the quantification of a drug candidate in biological matrices like plasma, serum, or tissue homogenates. nih.govbionotus.com The development of robust, validated bioanalytical assays is a critical and mandatory step for supporting these studies and ensuring data reliability for regulatory submissions. nih.govbioagilytix.com

For a small molecule like mangiferolic acid, the gold standard for bioanalysis in a preclinical setting is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). idexxbioanalytics.commdpi.com This methodology offers high sensitivity, allowing for the detection of low concentrations of the analyte, and exceptional selectivity, which is necessary to distinguish the analyte from endogenous components in the complex biological matrix. mdpi.com

The development of a robust bioanalytical assay involves several stages:

Method Development: This includes optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters for mangiferolic acid and an internal standard. idexxbioanalytics.com

Method Validation: The assay must be validated according to regulatory guidelines to demonstrate its accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, and stability under various conditions (e.g., freeze-thaw cycles, long-term storage). idexxbioanalytics.com

Sample Analysis: Once validated, the method is used to analyze samples from preclinical studies to determine the concentration of mangiferolic acid over time, providing essential data for pharmacokinetic modeling and safety assessment. nih.govbioagilytix.com

While specific, validated bioanalytical assays for mangiferolic acid in preclinical matrices are not extensively detailed in public literature, their development would follow these established, rigorous industry standards to support the progression of the compound through the drug development pipeline. mdpi.com

Advanced Research Perspectives and Future Directions for Mangiferolic Acid

Elucidation of Novel Molecular Targets and Signaling Pathways

While research into the specific molecular targets of mangiferolic acid is still emerging, preliminary studies and related research on similar compounds suggest several potential avenues for investigation. The anti-inflammatory and anticancer activities of mangiferolic acid likely involve the modulation of key signaling pathways.

Recent studies on a purified fraction containing mangiferolic acid from Tetragonula laeviceps propolis demonstrated significant cytotoxic effects against KATO-III human gastric cancer cells. nih.govresearchgate.net This activity was associated with the upregulation of genes related to inflammation and apoptosis, including COX-2 , NF-κB , CASP3 , and CASP7 . researchgate.net The upregulation of NF-κB, a crucial transcription factor in the inflammatory response, and COX-2, an enzyme responsible for prostaglandin (B15479496) synthesis, points towards a direct role in modulating inflammatory pathways. researchgate.netfrontiersin.org Furthermore, the increased expression of caspase-3 and caspase-7, key executioner caspases, suggests the induction of apoptosis as a mechanism for its anticancer effects. researchgate.netnih.gov

Network pharmacology analyses have also implicated mangiferolic acid in pathways related to cancer and inflammation. For instance, it has been identified as a potential active component in traditional medicines targeting castration-resistant prostate cancer, with predicted targets including TP53 , IL-6 , VEGFA , CASP3 , and ESR1 . nih.gov These targets are involved in critical cellular processes such as cell cycle regulation, apoptosis, angiogenesis, and inflammatory responses. nih.gov

Additionally, considering the known activities of structurally related triterpenoids, other potential targets for mangiferolic acid could include enzymes involved in metabolic regulation, such as α-glucosidase, which has been identified as a target for triterpenoids from Indonesian propolis. mdpi.commdpi.com The broad antiviral activity reported for other triterpenoids also suggests that mangiferolic acid might interfere with viral entry, replication, or assembly processes. nih.govmdpi.com

Future research should focus on validating these putative targets and elucidating the precise molecular interactions through techniques such as thermal shift assays, surface plasmon resonance, and co-immunoprecipitation. A deeper understanding of how mangiferolic acid modulates these signaling cascades will be crucial for its development as a therapeutic agent.

Exploration in Advanced Non-Human Biological Systems and in vivo Models